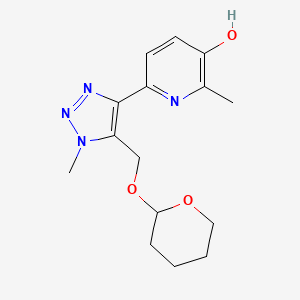

2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol

Description

2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol is a compound characterized by its intricate structure, featuring a combination of triazole and pyridine rings

Properties

IUPAC Name |

2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-10-13(20)7-6-11(16-10)15-12(19(2)18-17-15)9-22-14-5-3-4-8-21-14/h6-7,14,20H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUPBAFHRLPJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol can be achieved through multi-step reactions, involving the formation of the triazole ring followed by its functionalization with the pyridine and tetrahydro-2H-pyran-2-yl groups. Common reagents include azides and alkynes, with copper(I) catalysis often employed for the Huisgen cycloaddition. Reaction conditions typically involve moderate temperatures and inert atmospheres.

Industrial Production Methods

Industrial-scale production may involve optimizing the yield and purity of the compound through continuous flow processes or alternative catalytic systems. Solvent choice and reaction conditions are critical to scale efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol undergoes various reactions, including:

Oxidation: Can lead to the formation of corresponding oxides or introduction of functional groups.

Reduction: May reduce pyridine ring or other functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions primarily at the pyridine ring or tetrahydro-2H-pyran-2-yl groups.

Common Reagents and Conditions

Reagents like KMnO₄ (for oxidation), Pd/C (for hydrogenation), and various electrophiles (for substitution) are frequently used. Conditions vary but typically involve controlled temperatures and solvents compatible with the stability of the compound.

Major Products

The major products depend on the specific reactions undertaken, but typically include substituted pyridine derivatives, modified triazole compounds, and various oxidation products.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules and materials, such as ligands for catalysis and molecular scaffolds in supramolecular chemistry.

Biology

In biological research, it may act as a probe for studying biochemical pathways, given its potential to interact with specific enzymes and proteins.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly due to the triazole ring's known bioactivity. It may serve as a lead compound in designing drugs targeting specific diseases or conditions.

Industry

In industrial settings, the compound could be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol largely depends on its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can facilitate binding to metal ions or organic molecules, affecting biochemical pathways and cellular functions.

Molecular Targets and Pathways

Likely targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound can potentially modulate activity or signal transduction, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridin-3-ol

2-Methyl-6-(5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol

Uniqueness

What sets 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol apart is its unique combination of functional groups, allowing for diverse reactivity and interactions

Biological Activity

The compound 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol (CAS Number: 2170129-05-0) is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The molecular formula of the compound is , with a molecular weight of 304.34 g/mol . The structure includes a pyridine ring, a triazole moiety, and a tetrahydro-pyran group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O3 |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 2170129-05-0 |

| Purity | 96% |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known for its ability to interact with various enzymes, potentially modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing downstream signaling pathways. Its structural components suggest potential interactions with both hydrophilic and hydrophobic regions of target proteins.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives containing triazole rings exhibit significant antimicrobial properties. For instance, compounds similar in structure have been evaluated for their efficacy against bacterial strains, demonstrating notable inhibition zones in disc diffusion assays.

Anticancer Properties

Several studies have explored the anticancer potential of triazole-containing compounds. For instance, compounds linked to triazole have shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that certain analogs exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating moderate cytotoxicity.

Case Studies

-

Study on Anticancer Activity :

- A recent investigation into triazole derivatives demonstrated that modifications at the pyridine and triazole positions enhanced cytotoxic effects against A549 lung cancer cells.

- The compound showed an IC50 value of 25 µM , suggesting significant potential for further development as an anticancer agent .

- Antimicrobial Evaluation :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

- Triazole Moiety : Essential for enzyme inhibition and receptor binding.

- Pyridine Ring : Influences lipophilicity and overall bioavailability.

- Tetrahydro-Pyran Group : May enhance solubility and stability in biological systems.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves protecting/deprotecting hydroxyl groups and forming the triazole core. Critical steps include:

- THP Protection : Use 3,4-dihydro-2H-pyran with pyridinium p-toluenesulfonate (PPTS) in dry dichloromethane to protect the hydroxyl group, ensuring moisture-free conditions .

- Reduction with LAH : Employ lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at low temperatures (−20°C to 0°C) to reduce esters to alcohols, followed by careful quenching with aqueous NaOH .

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, ensuring regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combine NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) :

- ¹H NMR : Identify protons on the pyridine (δ 7.5–8.5 ppm), triazole (δ 7.8–8.2 ppm), and THP-protected groups (δ 3.4–4.2 ppm) .

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Q. What solvent systems are optimal for improving compound stability during storage?

Use anhydrous DMSO or acetonitrile for short-term storage (−20°C) to prevent hydrolysis. For long-term stability, lyophilize the compound and store under inert gas (argon) .

Q. How should researchers design initial bioactivity screening assays?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability assays (e.g., MTT on cancer cell lines). Use concentrations ranging from 1 nM to 100 µM, with DMSO controls (<0.1% v/v) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Perform single-crystal X-ray diffraction to unambiguously determine the 3D structure. Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies mitigate regiochemical ambiguity during triazole formation?

Use ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) instead of CuAAC to favor 1,5-disubstituted triazoles. Validate regiochemistry via NOESY NMR or crystallography .

Q. How can stereochemical outcomes at the THP group be controlled?

Employ chiral auxiliaries or asymmetric catalysis during THP protection. For example, use (S)-BINOL-derived catalysts to induce enantioselectivity. Confirm stereochemistry via polarimetry or chiral HPLC .

Q. What in vitro models best predict metabolic stability?

Use human liver microsomes (HLMs) with NADPH cofactors. Monitor degradation via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the half-life method .

Q. How can structure-activity relationships (SAR) be systematically explored?

Design derivatives by modifying:

- Pyridine substituents : Introduce electron-withdrawing groups (e.g., −CF₃) to enhance target binding.

- Triazole linkers : Replace with imidazole or tetrazole rings. Validate changes using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations .

Q. What analytical methods address solubility limitations in biological assays?

Use co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (PLGA polymers). Characterize solubility via dynamic light scattering (DLS) and validate in dose-response assays .

Methodological Challenges & Data Analysis

Q. How can computational modeling guide target identification?

Perform pharmacophore mapping (MOE software) against databases like ChEMBL. Prioritize targets with >70% shape similarity. Validate predictions via surface plasmon resonance (SPR) binding assays .

Q. What strategies improve yield in multi-step syntheses?

- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradients).

- Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., 100°C, 20 minutes) .

Q. How can bioconjugation (e.g., fluorophore tagging) be achieved without altering bioactivity?

Introduce propargyl handles at the pyridine C-4 position. Perform strain-promoted azide-alkyne cycloaddition (SPAAC) with tetramethylrhodamine-azide. Confirm retention of activity via IC50 comparisons .

Q. How should conflicting bioactivity data across assays be interpreted?

Conduct target deconvolution using CRISPR-Cas9 knockout libraries or thermal proteome profiling (TPP) . Identify off-target effects via proteome-wide stability shifts .

Q. What experimental setups elucidate degradation pathways under physiological conditions?

Use HPLC-DAD-ESI-MS to track degradation products in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4). Propose pathways based on fragment ions and stable isotope labeling .

Specialized Applications

Q. How can synergistic effects with existing therapeutics be evaluated?

Perform combination index (CI) analysis using the Chou-Talalay method. Test ratios from 10:1 to 1:10 (compound:drug) in cell-based assays. Calculate CI values with CompuSyn software .

Q. What techniques enable regioselective modification of the triazole ring?

Use dirhodium catalysis to functionalize C-5 with arylboronic acids (Chan-Lam coupling). Confirm regioselectivity via 2D NMR (HSQC, HMBC) .

Q. How can metabolite identification be streamlined in early-stage studies?

Combine HRMS/MS with in silico tools (e.g., Meteor Nexus). Incubate the compound with rat hepatocytes and compare fragmentation patterns to predicted Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.